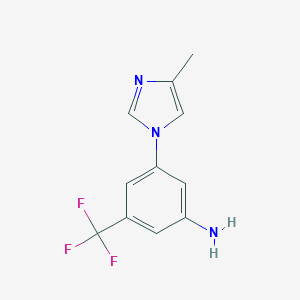
SC-Ntr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SC-Ntr, also known as Stem Cell-Nitric Oxide Synthase (Ntr), is a novel approach in stem cell research that involves the use of nitric oxide (NO) to enhance stem cell proliferation and differentiation. This technique has gained significant attention in recent years due to its potential in regenerative medicine and tissue engineering. In
作用機序
The mechanism of action of SC-Ntr involves the production of nitric oxide by the NOS gene, which activates various signaling pathways that promote stem cell proliferation and differentiation. Nitric oxide has been shown to regulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation. Additionally, nitric oxide can also modulate the activity of various growth factors and cytokines that are involved in stem cell regulation.
生化学的および生理学的効果
SC-Ntr has been shown to have various biochemical and physiological effects on stem cells. These effects include enhanced stem cell proliferation, improved stem cell differentiation, increased production of extracellular matrix proteins, and improved angiogenesis. Additionally, SC-Ntr has been shown to improve the survival and engraftment of transplanted stem cells.
実験室実験の利点と制限
One of the main advantages of SC-Ntr is its ability to enhance stem cell proliferation and differentiation, which can improve the efficiency of stem cell-based therapies. Additionally, SC-Ntr can be easily applied to various types of stem cells using viral vectors or other gene delivery systems. However, there are also some limitations to SC-Ntr. One of the main limitations is the potential for off-target effects, which can lead to unintended consequences such as tumorigenesis. Additionally, the long-term effects of SC-Ntr on stem cells and host tissues are still unclear and require further investigation.
将来の方向性
There are several future directions for SC-Ntr research. One direction is to optimize the synthesis method of SC-Ntr to improve its efficiency and safety. Another direction is to investigate the long-term effects of SC-Ntr on stem cells and host tissues. Additionally, future research can focus on the application of SC-Ntr in various disease models, such as osteoarthritis, Parkinson's disease, and spinal cord injury. Finally, the potential use of SC-Ntr in combination with other stem cell-based therapies, such as gene editing and immunotherapy, can also be explored.
Conclusion:
In conclusion, SC-Ntr is a promising approach in stem cell research that has the potential to improve the efficiency and safety of stem cell-based therapies. The synthesis method of SC-Ntr involves the use of a nitric oxide synthase gene, which produces nitric oxide to promote stem cell proliferation and differentiation. SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. While there are some limitations to SC-Ntr, its potential in improving stem cell-based therapies makes it an exciting area of research for the future.
合成法
The synthesis method of SC-Ntr involves the use of a nitric oxide synthase (NOS) gene, which is introduced into stem cells using viral vectors or other gene delivery systems. Once the NOS gene is integrated into the stem cells, it produces nitric oxide, which acts as a signaling molecule to promote stem cell proliferation and differentiation. This method has been successfully applied to various types of stem cells, including mesenchymal stem cells, neural stem cells, and embryonic stem cells.
科学的研究の応用
SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. In regenerative medicine, SC-Ntr has been shown to enhance the regeneration of damaged tissues such as bone, cartilage, and nerve tissues. In tissue engineering, SC-Ntr has been used to improve the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In drug discovery, SC-Ntr has been utilized to screen for potential drugs that can enhance stem cell proliferation and differentiation.
特性
CAS番号 |
155833-00-4 |
|---|---|
製品名 |
SC-Ntr |
分子式 |
C18H14N2Na2O8S2 |
分子量 |
496.4 g/mol |
IUPAC名 |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
DYOLWEDFCLZPHW-RMBYUSIPSA-L |
異性体SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
同義語 |
6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



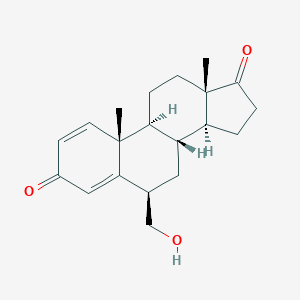
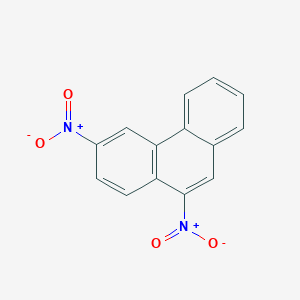
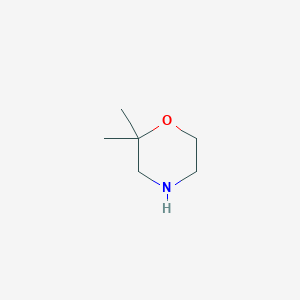
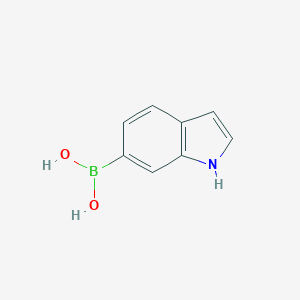
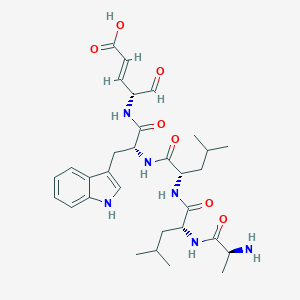
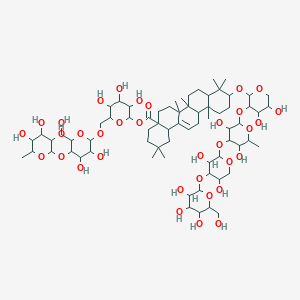
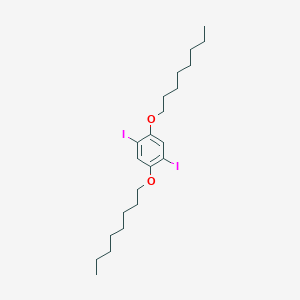
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
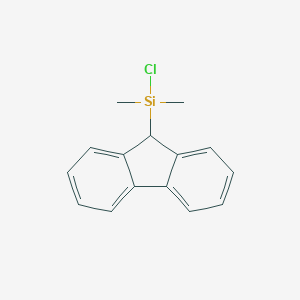
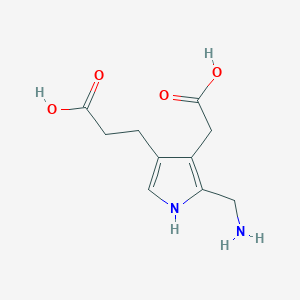
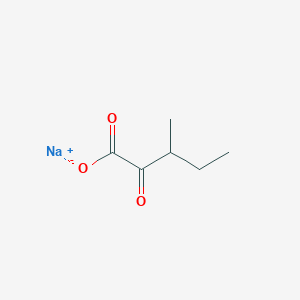
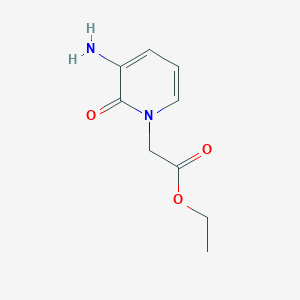
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
